Araloside A

Catalog No.
S600420
CAS No.
7518-22-1
M.F
C47H74O18
M. Wt
927.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Araloside A

CAS Number

7518-22-1

Product Name

Araloside A

IUPAC Name

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C47H74O18

Molecular Weight

927.1 g/mol

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)28(50)23(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)29(51)24(20-49)60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)

InChI Key

KQSFNXMDCOFFGW-UHFFFAOYSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Synonyms

chikusetsusaponin IV

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O

Araloside A is a naturally occurring saponin compound found in various plants, most notably in the traditional Chinese medicinal herb Radix eleutherococci (also known as Siberian ginseng) []. Beyond its traditional uses, Araloside A has emerged as a subject of scientific research due to its diverse potential applications. Here's an overview of its current exploration in scientific research:

Anti-inflammatory and Immunomodulatory Effects

Studies suggest that Araloside A may possess anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of inflammatory mediators like cytokines and interleukins in various cell types []. Additionally, it may modulate the immune system by affecting immune cell activity and function []. These findings warrant further investigation into the potential therapeutic use of Araloside A in inflammatory diseases and immune disorders.

Anti-cancer Potential

Preliminary research suggests that Araloside A may exhibit anti-cancer properties. Studies have shown its ability to induce cancer cell death, inhibit cell proliferation, and promote apoptosis (programmed cell death) in various cancer cell lines [, ]. However, these findings are primarily based on in vitro (laboratory) studies, and further research is needed to determine its effectiveness and safety in vivo (living organisms) and in clinical settings.

Araloside A is a triterpene saponin, classified as a glycosylated derivative of triterpene sapogenins. Its molecular formula is C47H74O18C_{47}H_{74}O_{18}, and it exhibits a complex structure characterized by a pentacyclic framework. This compound is primarily derived from the Aralia genus, particularly from the plant Aralia elata, and is recognized for its diverse biological activities, including antioxidant properties and potential therapeutic applications in various diseases .

Research indicates that Araloside A possesses significant biological activities, notably its antioxidant effects. In studies involving human embryonic kidney cells (HEK293), Araloside A demonstrated the ability to reduce reactive oxygen species (ROS) levels and protect against oxidative damage induced by hydrogen peroxide. This protective effect was enhanced when combined with L-ascorbic acid, suggesting a synergistic relationship that amplifies its antioxidant capacity . Additionally, the compound has shown potential in modulating inflammation and supporting cellular health through various biochemical pathways .

The synthesis of Araloside A can be achieved through various methods, primarily involving extraction from natural sources or chemical synthesis in laboratory settings. The extraction process typically involves solvent extraction techniques to isolate the compound from plant materials. Chemical synthesis may involve multi-step reactions that construct the complex glycosylated structure of Araloside A from simpler triterpene precursors. Detailed synthetic routes have not been extensively documented, indicating a need for further research in this area .

Studies have highlighted the interactions between Araloside A and other compounds, particularly focusing on its synergistic effects with L-ascorbic acid. This combination has been shown to significantly reduce oxidative stress markers in cells, enhancing cellular protection against damage caused by free radicals. The research indicates that such interactions may lead to improved therapeutic outcomes in conditions characterized by oxidative stress .

Araloside A shares structural similarities with other triterpene saponins, which are known for their diverse biological activities. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
Ginsenoside Rb1Triterpene saponin from ginsengAntioxidant, anti-inflammatory
Quillaja saponinDerived from Quillaja saponariaImmune-stimulant, emulsifying agent
Soyasaponin IFound in soybeansAntioxidant, cholesterol-lowering

Uniqueness of Araloside A: Unlike many other saponins, Araloside A exhibits a potent synergistic effect with L-ascorbic acid, enhancing its antioxidant properties more than individual compounds alone. This unique interaction may provide additional therapeutic benefits not observed with other similar compounds .

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

10

Exact Mass

926.48751551 g/mol

Monoisotopic Mass

926.48751551 g/mol

Heavy Atom Count

65

Melting Point

213 - 215 °C

UNII

32BF7Y358G

Wikipedia

Araloside_A

Dates

Modify: 2023-08-15

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